molecular formula C17H26O3 B13997537 1-(4-Tert-butylphenoxy)propan-2-yl butanoate CAS No. 5437-03-6

1-(4-Tert-butylphenoxy)propan-2-yl butanoate

Cat. No.: B13997537
CAS No.: 5437-03-6
M. Wt: 278.4 g/mol
InChI Key: AQVGUTSWELPYGA-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)propan-2-yl butanoate is an organic compound with the molecular formula C17H26O3. It is known for its unique structural features, which include a tert-butyl group attached to a phenoxy ring and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)propan-2-yl butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Tert-butylphenoxy)propan-2-yl butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenoxy ring may interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Tert-butylphenoxy)propan-2-yl acetate
  • 1-(4-Tert-butylphenoxy)propan-2-yl propanoate
  • 1-(4-Tert-butylphenoxy)propan-2-yl hexanoate

Uniqueness

1-(4-Tert-butylphenoxy)propan-2-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and resistance to oxidation compared to similar compounds .

Properties

CAS No.

5437-03-6

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-yl butanoate

InChI

InChI=1S/C17H26O3/c1-6-7-16(18)20-13(2)12-19-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3

InChI Key

AQVGUTSWELPYGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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